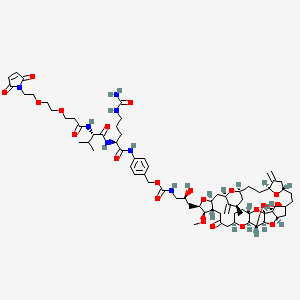

Mal-PEG2-VCP-Eribulin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. これはモノ置換ベンゼン誘導体であり、フェニル基(C₆H₅)にメチル基(CH₃)が結合しています。 トルエンは、工業用溶媒として、またさまざまな化学物質の合成における前駆体として広く使用されています .

2. 製法

合成経路と反応条件: トルエンは、ナフサの接触改質を含むいくつかの方法によって合成することができます。このプロセスは、ナフサを加熱し、白金またはニッケルなどの触媒を高温(約500〜600°C)および高圧下で通過させることを含みます . このプロセスにより、トルエンを含む芳香族化合物の混合物が生成されます。

工業生産方法: トルエンの工業生産は、主に石油ナフサの接触改質によって行われます。 この方法では、ベンゼン、トルエン、キシレン(BTX)の混合物が生成され、蒸留または溶媒抽出によって分離されます . トルエンは、石炭からコークスを製造する際の副産物としても得られます .

反応の種類:

酸化: トルエンは酸化されて安息香酸またはベンジルアルコールを生成します。

一般的な試薬と条件:

酸化: 空気または酸素、多くの場合コバルトまたはマンガン塩などの触媒を使用します。

臭素化: 鉄(III)臭化物(FeBr₃)を触媒として使用した臭素(Br₂)。

ニトロ化: 濃硝酸(HNO₃)と硫酸(H₂SO₄)。

主要な製品:

酸化: 安息香酸、ベンジルアルコール。

臭素化: 臭化トルエン。

ニトロ化: ニトロトルエン。

4. 科学研究における用途

トルエンは、科学研究や産業で幅広い用途があります。

準備方法

Synthetic Routes and Reaction Conditions: Toluene can be synthesized through several methods, including the catalytic reforming of naphtha, a process that involves heating naphtha and passing it over a catalyst such as platinum or nickel at high temperatures (around 500-600°C) and pressures . This process converts naphtha into a mixture of aromatic compounds, including toluene.

Industrial Production Methods: Industrial production of toluene primarily involves catalytic reforming of petroleum naphtha. This method produces a mixture of benzene, toluene, and xylene (BTX), which are then separated through distillation or solvent extraction . Toluene can also be obtained as a byproduct in the production of coke from coal .

Types of Reactions:

Oxidation: Toluene undergoes oxidation to form benzoic acid or benzyl alcohol.

Bromination: Toluene reacts with bromine in the presence of a catalyst such as iron (III) bromide to form bromotoluene.

Common Reagents and Conditions:

Oxidation: Air or oxygen, often with a catalyst such as cobalt or manganese salts.

Bromination: Bromine (Br₂) with iron (III) bromide (FeBr₃) as a catalyst.

Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products:

Oxidation: Benzoic acid, benzyl alcohol.

Bromination: Bromotoluene.

Nitration: Nitrotoluene.

科学的研究の応用

Toluene has a wide range of applications in scientific research and industry:

作用機序

トルエンは、主に中枢神経系との相互作用によってその効果を発揮します。NMDA受容体、ニコチン性アセチルコリン受容体、セロトニン5-HT₃受容体などの興奮性イオンチャネルを阻害します。 さらに、GABA_A受容体およびグリシン受容体を含む抑制性イオンチャネルの機能を増強します . これは、めまい、幸福感、および高濃度では神経毒性など、さまざまな神経学的影響をもたらします .

類似の化合物:

ベンゼン: ベンゼンとトルエンはどちらも、同様の化学構造を持つ芳香族炭化水素です。

キシレン: キシレンは、トルエンと同様の構造を持つ別の芳香族炭化水素ですが、ベンゼン環に2つのメチル基が結合しています。

トルエンの独自性: トルエンは、溶媒特性、ベンゼンに比べて比較的低い毒性、および産業用途における汎用性のユニークな組み合わせを備えており、さまざまな分野で貴重な化合物となっています .

類似化合物との比較

Benzene: Both benzene and toluene are aromatic hydrocarbons with similar chemical structures.

Xylene: Xylene is another aromatic hydrocarbon with a structure similar to toluene but with two methyl groups attached to the benzene ring.

Ethylbenzene: Ethylbenzene is structurally similar to toluene but has an ethyl group instead of a methyl group.

Uniqueness of Toluene: Toluene’s unique combination of solvent properties, relatively lower toxicity compared to benzene, and its versatility in industrial applications make it a valuable compound in various fields .

特性

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H99N7O21/c1-37(2)59(76-56(80)20-24-88-26-27-89-25-23-77-57(81)17-18-58(77)82)67(84)75-49(8-7-22-72-68(71)85)66(83)74-42-11-9-41(10-12-42)36-90-69(86)73-35-44(79)32-54-60(87-6)48-31-43(78)30-46-14-16-51-61(93-46)65-64-63(95-51)62-55(96-64)34-70(97-62,98-65)21-19-47-29-39(4)50(91-47)15-13-45-28-38(3)40(5)52(92-45)33-53(48)94-54/h9-12,17-18,37-38,44-55,59-65,79H,4-5,7-8,13-16,19-36H2,1-3,6H3,(H,73,86)(H,74,83)(H,75,84)(H,76,80)(H3,71,72,85)/t38-,44+,45+,46-,47+,48+,49+,50+,51+,52-,53+,54-,55-,59+,60-,61+,62+,63+,64-,65+,70+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAGJGZILCZEBN-LHGNNKGASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN1C(=O)C=CC1=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCN1C(=O)C=CC1=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H99N7O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1374.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Ethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2985285.png)

![6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid](/img/structure/B2985288.png)

![2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B2985289.png)

![N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2985307.png)